

6-Methoxy-2-methylquinolin-4-ol CAS number

58596-37-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxy-2-methylquinolin-4-ol

Cat. No.: B094542

[Get Quote](#)

6-Methoxy-2-methylquinolin-4-ol: A Technical Guide

CAS Number: 58596-37-5

Abstract

This technical guide provides a comprehensive overview of **6-Methoxy-2-methylquinolin-4-ol** (CAS No. 58596-37-5), a quinoline derivative with significant potential in various scientific domains. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, spectroscopic data, and biological activities. The guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of this compound.

Introduction

6-Methoxy-2-methylquinolin-4-ol, with the molecular formula $C_{11}H_{11}NO_2$, is a heterocyclic organic compound belonging to the quinolin-4-one class.^{[1][2]} The presence of a methoxy group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the quinoline core imparts unique physicochemical and biological properties to the molecule.^{[1][2]} Quinoline derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.^{[1][3]}

[4][5] This compound serves as a valuable building block for the synthesis of more complex molecules and is a subject of ongoing research for its therapeutic potential.[1]

Chemical and Physical Properties

While specific experimental data for the melting point and solubility of **6-Methoxy-2-methylquinolin-4-ol** are not readily available in the cited literature, the fundamental properties are summarized below. The IUPAC name for this compound is 6-methoxy-2-methyl-1H-quinolin-4-one, reflecting the keto-enol tautomerism common in 4-hydroxyquinolines, with the quinolone form generally being predominant.

Table 1: Physicochemical Properties of **6-Methoxy-2-methylquinolin-4-ol**

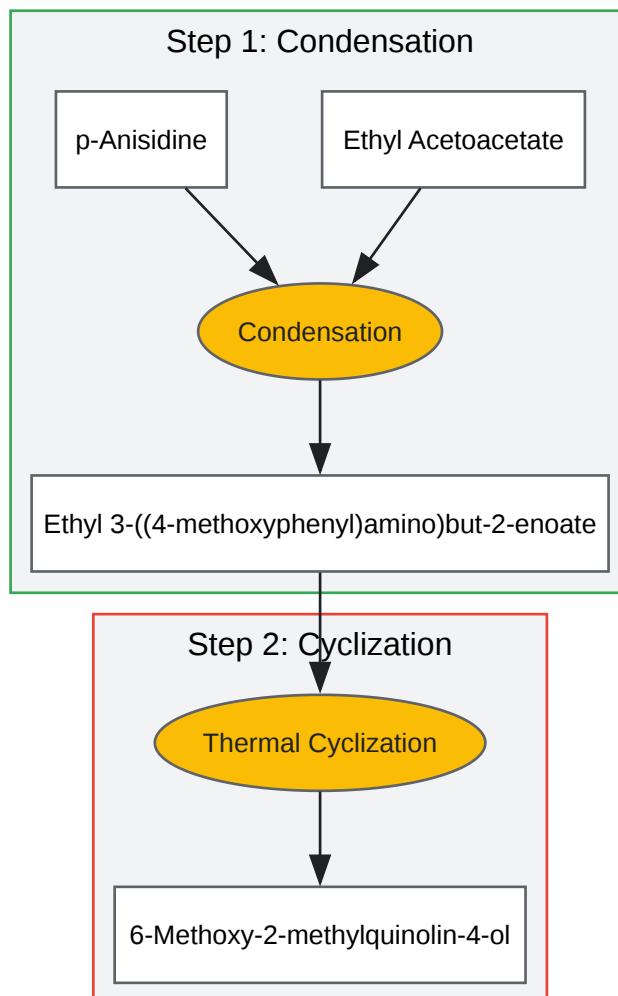
Property	Value	Source
CAS Number	58596-37-5	[1][2][6]
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1][2][6]
Molecular Weight	189.21 g/mol	[1][2][6]
IUPAC Name	6-methoxy-2-methyl-1H-quinolin-4-one	[1][2]
Canonical SMILES	CC1=CC(=O)C2=C(N1)C=CC(=C2)OC	[1][2]
InChI Key	JEFIWGFOCYLOLA-UHFFFAOYSA-N	[1][2]

Synthesis

The primary synthetic route for **6-Methoxy-2-methylquinolin-4-ol** is the Conrad-Limpach synthesis.[7][8][9][10] This method involves the condensation of an aniline with a β -ketoester, followed by a thermal cyclization. For the synthesis of the title compound, the precursors are p-anisidine and ethyl acetoacetate.

General Experimental Protocol: Conrad-Limpach Synthesis

This protocol is adapted from established methodologies for the synthesis of substituted 4-hydroxyquinolines.


Step 1: Condensation of p-Anisidine with Ethyl Acetoacetate

- In a round-bottom flask, combine equimolar amounts of p-anisidine and ethyl acetoacetate.
- Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
- The reaction mixture is typically stirred at a moderate temperature (e.g., 60-80 °C) for several hours.
- The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, the intermediate, ethyl 3-((4-methoxyphenyl)amino)but-2-enoate, is isolated. This may involve cooling the reaction mixture to induce crystallization and washing the crude product with a cold solvent.

Step 2: Thermal Cyclization

- The dried intermediate from Step 1 is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.
- The mixture is heated to a high temperature, typically around 250 °C.^[7]
- This high temperature facilitates the intramolecular cyclization to form the quinolin-4-one ring system.
- After the reaction is complete (monitored by TLC), the mixture is cooled.
- The product, **6-Methoxy-2-methylquinolin-4-ol**, precipitates and can be collected by filtration.
- Purification can be achieved by recrystallization from an appropriate solvent.

Conrad-Limpach Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 6-Methoxy-2-methylquinolin-4-ol | 58596-37-5 [smolecule.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-METHOXY-2-METHYLQUINOLIN-4-OL CAS#: 58596-37-5 [m.chemicalbook.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. scribd.com [scribd.com]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- To cite this document: BenchChem. [6-Methoxy-2-methylquinolin-4-ol CAS number 58596-37-5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094542#6-methoxy-2-methylquinolin-4-ol-cas-number-58596-37-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com